

GSK3368715 hydrochloride for cancer research

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Compound of Interest

Compound Name: GSK3368715 hydrochloride

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An In-depth Technical Guide to **GSK3368715 Hydrochloride** for Cancer Research

For Researchers, Scientists, and Drug Development Professionals

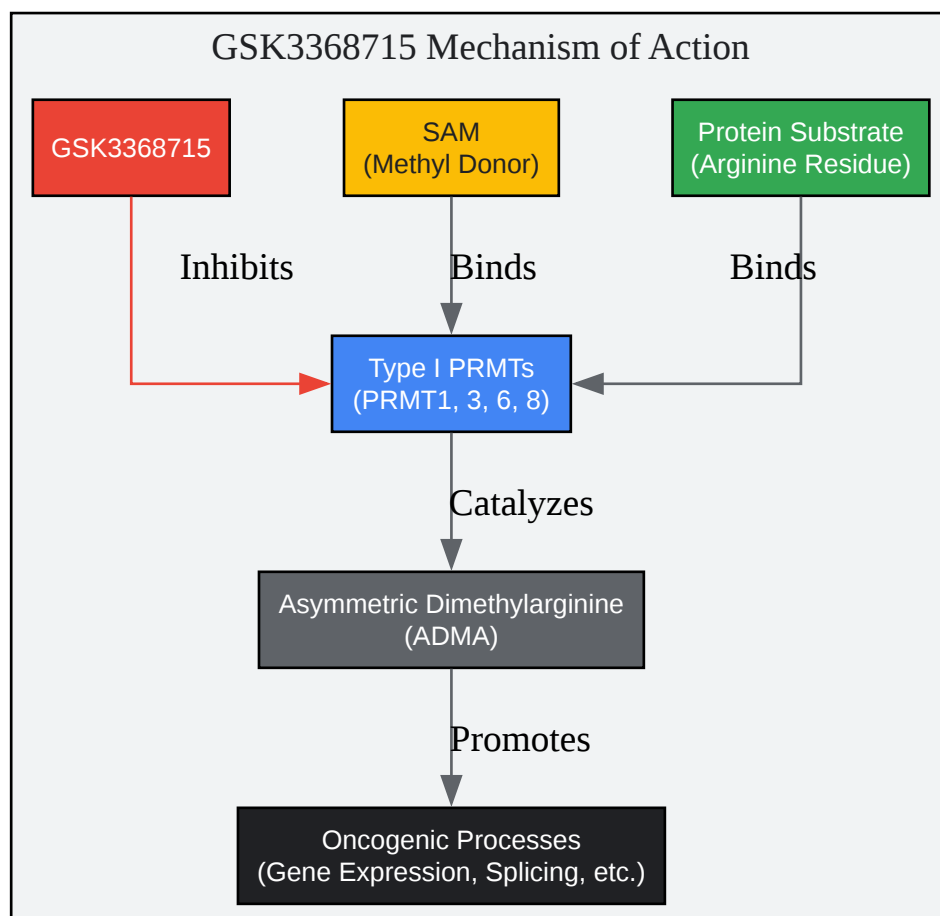
Introduction

GSK3368715, also known as EPZ019997, is a first-in-class, orally active, potent, and reversible inhibitor of Type I protein arginine methyltransferases (PRMTs).[1][2][3] PRMTs are a family of enzymes that catalyze the transfer of methyl groups to arginine residues on proteins, a critical post-translational modification involved in numerous cellular processes.[1][4] The dysregulation and overexpression of Type I PRMTs, particularly PRMT1, have been linked to the development and progression of various solid and hematopoietic cancers, making them an attractive therapeutic target.[2][5][6] GSK3368715 inhibits the formation of asymmetric dimethylarginine (ADMA) on histone and non-histone proteins, which can modulate gene expression, RNA splicing, DNA repair, and signal transduction pathways, thereby inhibiting tumor cell proliferation.[2][6] This technical guide provides a comprehensive overview of GSK3368715, including its mechanism of action, quantitative inhibitory data, key signaling pathways, detailed experimental protocols, and clinical development status.

Core Mechanism of Action

GSK3368715 functions as an S-adenosyl-L-methionine (SAM)-uncompetitive inhibitor, binding to the protein substrate binding pocket of Type I PRMTs.[1][2][7] This mode of inhibition prevents the enzyme from catalyzing the asymmetric dimethylation of arginine residues on its substrates.[6] Consequently, treatment with GSK3368715 leads to a global reduction in ADMA levels and a corresponding accumulation of monomethylarginine (MMA) and symmetric

dimethylarginine (SDMA), the product of Type II PRMTs like PRMT5.[2][7] This shift in arginine methylation states disrupts the normal function of numerous proteins involved in oncogenic processes.[7]



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Caption: Mechanism of GSK3368715 as a Type I PRMT inhibitor.

Data Presentation

Quantitative Inhibitory Activity

GSK3368715 demonstrates potent inhibition against several Type I PRMTs. The following tables summarize its inhibitory activity based on biochemical assays.

Table 1: Inhibitory Potency (IC₅₀ & Ki_{app}) of GSK3368715 Against Type I PRMTs

Target PRMT	IC50 (nM)	Apparent Ki (Kiapp) (nM)
PRMT1	3.1[1][8]	1.5[1][7]
PRMT3	48[1][8]	N/A
PRMT4 (CARM1)	1148[1][8]	N/A
PRMT6	5.7[1][8]	N/A
PRMT8	1.7[1][8]	81[1][7]
N/A: Data not available in the provided search results.		

Preclinical In Vivo Efficacy

GSK3368715 has shown significant anti-tumor activity in various preclinical xenograft models.

Table 2: Summary of Preclinical In Vivo Studies

Cancer Model	Cell Line	Dosing (Oral, Daily)	Key Outcomes
Diffuse Large B-cell Lymphoma (DLBCL)	Toledo	>75 mg/kg	Dose-dependent tumor regression[8]
Pancreatic Cancer	BxPC-3	150 mg/kg	78% tumor growth inhibition[8]
Pancreatic Cancer	BxPC-3	300 mg/kg	97% tumor growth inhibition[8]
Pancreatic Cancer (PDX model)	-	300 mg/kg	>90% tumor growth inhibition in a subset of animals[8]
Clear Cell Renal Carcinoma	-	150 mg/kg	98% tumor growth inhibition[8]
Triple-Negative Breast Cancer	-	150 mg/kg	85% tumor growth inhibition[8]

Clinical Trial Data

A Phase 1 clinical trial (NCT03666988) evaluated GSK3368715 in patients with advanced solid tumors.^{[2][9]} The study was terminated early.^{[5][9]}

Table 3: Key Findings from Phase 1 Trial (NCT03666988)

Parameter	Details
Patient Population	Adults with advanced-stage solid tumors ^[9]
Dose Escalation	50 mg, 100 mg, and 200 mg once daily ^[9]
Dose-Limiting Toxicities (DLTs)	3 of 12 patients (25%) at 200 mg (aortic thrombosis, atrial fibrillation, platelet count decrease) ^{[2][9]}
Most Common Adverse Events	Nausea (29%), anemia (29%), fatigue (26%) ^[2]
Significant Safety Concern	Higher-than-expected incidence of thromboembolic events (TEEs). 9 of 31 patients (29%) experienced TEEs, including one Grade 5 pulmonary embolism. ^{[2][9]}
Pharmacokinetics (PK)	Maximum plasma concentration reached within 1 hour post-dosing ^[9]
Pharmacodynamics (PD)	Target engagement observed in blood; modest and variable in tumor biopsies at 100 mg ^[9]
Clinical Efficacy	Best response was stable disease in 9 of 31 patients (29%). No partial or complete responses were observed. ^{[2][9]}
Study Outcome	Early termination due to risk/benefit analysis based on TEEs, limited target engagement, and lack of clinical efficacy ^{[9][10]}

Key Signaling Pathways and Therapeutic Strategies

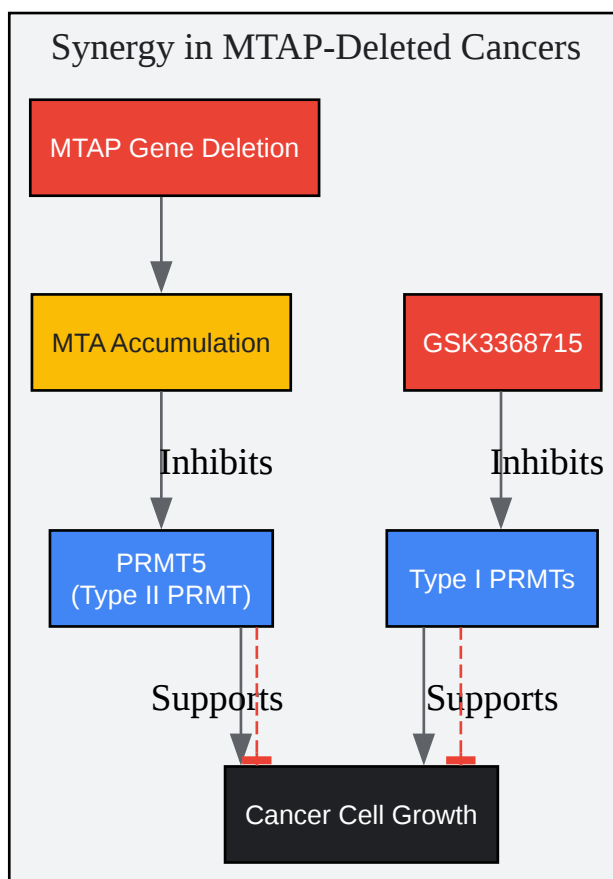
Inhibition of Type I PRMTs by GSK3368715 affects multiple signaling pathways crucial for cancer cell survival and proliferation.

Regulation of Gene Expression and RNA Splicing

Type I PRMTs methylate histone and non-histone proteins, including components of the spliceosome.^{[2][11]} By inhibiting these enzymes, GSK3368715 can alter gene expression and induce aberrant mRNA splicing, which can be detrimental to cancer cells that are highly dependent on specific splicing patterns for their growth.^{[2][11]}

Synergy with PRMT5 Inhibition in MTAP-Deleted Cancers

A key therapeutic strategy involves the synergy between GSK3368715 and PRMT5 inhibitors, particularly in cancers with a deletion of the methylthioadenosine phosphorylase (MTAP) gene.^[3] MTAP deletion, common in many cancers, leads to the accumulation of 2-methylthioadenosine (MTA), an endogenous inhibitor of PRMT5.^{[2][3]} This partial inhibition of PRMT5 renders these cancer cells more vulnerable to the effects of a Type I PRMT inhibitor like GSK3368715.^{[2][3]} The dual inhibition of both Type I and Type II PRMT pathways has a potent anti-proliferative effect.^[3]



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Caption: Synergistic inhibition in MTAP-deleted tumors.

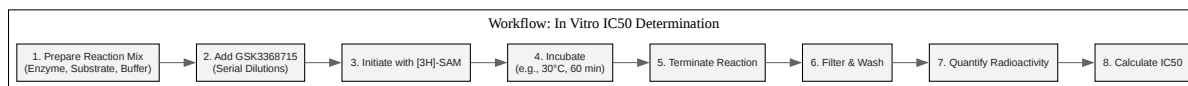
Experimental Protocols

Protocol 1: In Vitro PRMT Inhibition Assay (IC50 Determination)

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of GSK3368715 against a specific PRMT enzyme using a radio-enzymatic assay.

- Materials:
 - Recombinant PRMT enzyme (e.g., PRMT1)
 - Biotinylated peptide substrate

- S-adenosyl-L-[methyl- ^3H]-methionine (^3H -SAM)
- GSK3368715 serial dilutions
- Assay buffer
- Reaction quenching solution (e.g., trichloroacetic acid)
- Filter plates
- Scintillation counter
- Procedure:
 - Prepare reaction mixtures in a 96-well plate containing assay buffer, PRMT enzyme, and the peptide substrate.
 - Add serial dilutions of GSK3368715 or DMSO (vehicle control) to the wells.
 - Initiate the reaction by adding ^3H -SAM.
 - Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes) to allow for methylation.[\[1\]](#)
 - Terminate the reaction by adding the quenching solution.[\[1\]](#)
 - Transfer the mixture to a filter plate to capture the biotinylated peptide.[\[1\]](#)
 - Wash the wells to remove unincorporated ^3H -SAM.
 - Quantify the incorporated radioactivity using a scintillation counter.[\[1\]](#)
 - Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.



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Caption: General workflow for an in vitro PRMT inhibition assay.

Protocol 2: Cell Proliferation Assay

This protocol measures the effect of GSK3368715 on the proliferation of cancer cell lines.

- Materials:

- Cancer cell line of interest (e.g., Toledo DLBCL cells)
- Complete culture medium
- 96-well plates
- GSK3368715 serial dilutions
- Cell viability reagent (e.g., MTS or MTT)
- Microplate reader

- Procedure:

- Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[\[12\]](#)
- Treat the cells with a range of concentrations of GSK3368715 or DMSO vehicle control.
- Incubate the plates for a specified period (e.g., 72 to 144 hours) at 37°C in a 5% CO₂ incubator.[\[12\]](#)[\[13\]](#)

- Add the cell viability reagent to each well according to the manufacturer's instructions.
- Incubate for 1-4 hours to allow for color development.[12]
- Measure the absorbance at the appropriate wavelength using a microplate reader.[12]
- Calculate cell viability as a percentage relative to the vehicle-treated control cells and determine the GI50 (concentration for 50% growth inhibition).

Protocol 3: Western Blot for Target Engagement

This protocol assesses the in-cell or in-tissue inhibition of PRMT activity by measuring the levels of ADMA on a known substrate.

- Materials:
 - Cells or tissue lysates treated with GSK3368715
 - Lysis buffer (e.g., RIPA buffer)
 - Protein quantification assay (e.g., BCA)
 - SDS-PAGE gels and running buffer
 - PVDF membrane
 - Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
 - Primary antibodies (e.g., anti-ADMA, anti-SDMA, anti-hnRNP-A1, and a loading control like β -actin)[2]
 - HRP-conjugated secondary antibodies
 - Chemiluminescent substrate
- Procedure:
 - Harvest and lyse cells or homogenize tissue samples.[12]

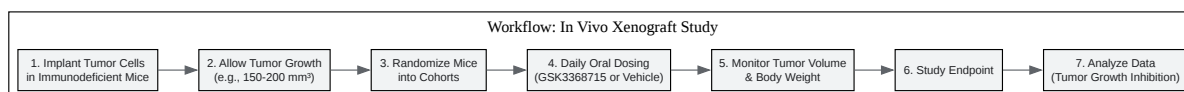
- Determine protein concentration.[12]
- Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.[12]
- Block the membrane for 1 hour at room temperature.[12]
- Incubate the membrane with the primary antibody (e.g., anti-ADMA) overnight at 4°C.[12]
- Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
- Apply the chemiluminescent substrate and visualize protein bands using a digital imager.[12]
- Quantify band intensity and normalize to the loading control to assess the reduction in ADMA levels.

Protocol 4: Animal Xenograft Studies

This protocol details a general procedure for evaluating the in vivo efficacy of GSK3368715.

- Materials:
 - Immunodeficient mice (e.g., athymic nude mice)
 - Cancer cell line (e.g., BxPC-3)
 - Matrigel (optional)
 - GSK3368715 formulation for oral gavage
 - Vehicle control (e.g., 0.5% methylcellulose)
 - Calipers for tumor measurement
- Procedure:
 - Subcutaneously implant cancer cells (e.g., 5×10^6 cells) into the flank of the mice.[14]

- Allow tumors to grow to a mean volume of approximately 150-200 mm³.[\[14\]](#)
- Randomize mice into treatment and vehicle control groups.[\[14\]](#)
- Administer GSK3368715 or vehicle orally once daily at the desired dose.[\[14\]](#)
- Measure tumor volume and body weight 2-3 times per week. Tumor volume is often calculated as (length x width²)/2.[\[14\]](#)
- Continue treatment for the planned duration or until tumors in the control group reach a predetermined endpoint size.
- At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis).
- Calculate tumor growth inhibition (TGI) as the percentage difference in mean tumor volume between treated and vehicle groups.[\[14\]](#)



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Caption: General workflow for an in vivo xenograft efficacy study.

Conclusion and Future Directions

GSK3368715 is a potent and selective inhibitor of Type I PRMTs that has demonstrated significant anti-proliferative activity in a wide range of preclinical cancer models.[\[7\]](#) Its mechanism of action, involving the global alteration of asymmetric arginine methylation, disrupts key oncogenic pathways.[\[2\]](#) The synergistic effect observed with PRMT5 inhibition in MTAP-deficient tumors highlights a promising patient selection strategy.[\[3\]](#)

However, the clinical development of GSK3368715 was halted due to a challenging safety profile, specifically a high incidence of thromboembolic events, and a lack of compelling clinical efficacy at tolerated doses in a broad solid tumor population.[2][9][10] These findings underscore the critical need to better understand the on-target and off-target toxicities of Type I PRMT inhibition and to identify predictive biomarkers to select patient populations most likely to benefit. Despite the clinical setback, GSK3368715 remains an invaluable chemical probe for elucidating the complex roles of Type I PRMTs in cancer biology and for validating this class of enzymes as a therapeutic target. Future research will likely focus on developing next-generation Type I PRMT inhibitors with an improved therapeutic window and exploring rational combination strategies to overcome resistance and enhance efficacy.

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